molecular formula C13H22N2O5S B2377342 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2177060-87-4

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2377342
M. Wt: 318.39
InChI Key: LANGXLLHMOSADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, also known as CYC065, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. CYC065 belongs to the class of sulfonamides, which are known for their antibacterial and diuretic properties. However, CYC065 has a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Sulfonamide-derived Compounds and Metal Complexes

Sulfonamide-derived new ligands and their transition metal complexes have been synthesized and characterized, with studies revealing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. The structure of these compounds was determined through various methods, including X-ray diffraction, suggesting an octahedral geometry for all complexes (Chohan & Shad, 2011).

Isoxazole Derivatives Protonation

Research on the protonation of isoxazole derivatives in aqueous sulfuric acid, including sulfamethoxazole and sulfisoxazole, has provided insights into their chemical behavior and potential reactivity. The protonation process for both amino and sulfonamide derivatives has been examined, indicating similarities in their chemical properties (Manzo & de Bertorello, 1973).

Novel Synthesis of Diarylisoxazole Analogues

Studies have explored the synthesis of 3,4-diarylisoxazole analogues of valdecoxib, a selective COX-2 inhibitor, highlighting the impact of the sulfonamide group on biochemical COX-1/COX-2 selectivity. This research contributes to understanding the structural factors influencing the activity of COX inhibitors (Di Nunno et al., 2004).

Antibacterial Evaluation of Novel Heterocyclic Compounds

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been pursued with the aim of developing antibacterial agents. Several newly synthesized compounds have shown high activities, indicating the potential of sulfonamide derivatives in antibacterial applications (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5S/c1-10-12(11(2)20-15-10)21(17,18)14-9-13(19-8-7-16)5-3-4-6-13/h14,16H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANGXLLHMOSADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.